molecular formula C28H36N4O2S B2512397 N-[(4-cyclohexyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide CAS No. 477304-24-8

N-[(4-cyclohexyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide

Cat. No. B2512397
CAS RN: 477304-24-8
M. Wt: 492.68
InChI Key: XTGMWZIKUOWZNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-cyclohexyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide is a useful research compound. Its molecular formula is C28H36N4O2S and its molecular weight is 492.68. The purity is usually 95%.
BenchChem offers high-quality N-[(4-cyclohexyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(4-cyclohexyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuroprotective Agents

A series of fluorescent heterocyclic adamantane amines were synthesized to develop novel fluorescent ligands for neurological assay development. These compounds demonstrated multifunctional neuroprotective activities through the inhibition of the N-methyl-d-aspartate receptor/ion channel, calcium channels, and the enzyme nitric oxide synthase. They also exhibited a high degree of free radical scavenging potential, indicating their potential application as multifunctional drugs in neuroprotection (Joubert et al., 2011).

Organic Chemistry and Synthesis

Selective oxidative cleavage-cyclization of adamantane was developed using trifluoroperacetic acid, illustrating the compound's utility in organic synthesis and the creation of novel organic structures. This study showcased the substance's role in directing consecutive oxygen insertion into the cage structure during a Criegee rearrangement (Krasutsky et al., 2000).

Antimicrobial and Anti-inflammatory Activity

Novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols were synthesized and tested for antimicrobial and anti-inflammatory activity. These compounds displayed potent antibacterial activity against a panel of Gram-positive and Gram-negative bacteria and the pathogenic fungus Candida albicans, as well as good dose-dependent anti-inflammatory activity against carrageenan-induced paw edema in rats (Al-Abdullah et al., 2014).

Coordination Polymers and Catalysis

Orthogonally substituted azole-carboxylate adamantane ligands were synthesized and used for the preparation of coordination polymers. These angle-shaped ligands were prepared by reacting 1-adamantanecarboxylic acid with azoles, demonstrating their role in creating 1D and 2D copper(II) and nickel(II) coordination polymers, which were structurally characterized. One of the complexes was shown to act as a catalyst in the Chan-Evans-Lam arylation reaction, highlighting the compound's utility in catalysis and material science (Pavlov et al., 2019).

properties

IUPAC Name

N-[(4-cyclohexyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N4O2S/c33-24(22-7-3-1-4-8-22)18-35-27-31-30-25(32(27)23-9-5-2-6-10-23)17-29-26(34)28-14-19-11-20(15-28)13-21(12-19)16-28/h1,3-4,7-8,19-21,23H,2,5-6,9-18H2,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGMWZIKUOWZNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NN=C2SCC(=O)C3=CC=CC=C3)CNC(=O)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.